molecular formula C12H7BrN4O B7794622 7-(4-bromophenyl)-8H-pteridin-4-one

7-(4-bromophenyl)-8H-pteridin-4-one

Cat. No.: B7794622
M. Wt: 303.11 g/mol
InChI Key: KXDHCLXYGCCQAL-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-8H-pteridin-4-one is a heterocyclic compound featuring a pteridinone core substituted with a 4-bromophenyl group at the 7-position. Pteridinones are nitrogen-containing bicyclic systems known for their diverse pharmacological and materials science applications .

Properties

IUPAC Name

7-(4-bromophenyl)-8H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDHCLXYGCCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-bromophenyl)-8H-pteridin-4-one involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for its preparation, ensuring the desired purity and yield. The preparation methods typically involve multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes for large-scale production, ensuring cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-(4-bromophenyl)-8H-pteridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its reactivity and applications in different fields.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups.

Scientific Research Applications

7-(4-bromophenyl)-8H-pteridin-4-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a tool for investigating biochemical pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it finds applications in industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-8H-pteridin-4-one involves its interaction with specific molecular targets and pathways It exerts its effects by binding to target molecules, altering their function and activity The pathways involved may include enzymatic reactions, signal transduction pathways, and other biochemical processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pteridinone core distinguishes 7-(4-bromophenyl)-8H-pteridin-4-one from other bromophenyl-substituted heterocycles:

  • 4-(4-Bromophenyl)chromenone derivatives (e.g., from ): These feature a chromenone (benzopyranone) core instead of pteridinone. The chromenone’s fused benzene and pyran rings confer distinct electronic properties, with a planar structure that facilitates π-π stacking. In contrast, the pteridinone’s nitrogen-rich core enhances hydrogen-bonding capabilities .
  • Pyrido[1,2-a]pyrimidin-4-ones (): These share a fused bicyclic system but replace one nitrogen atom with a carbon, altering electron distribution. Substituents like fluorine or methoxy groups in these derivatives modulate solubility and bioactivity compared to bromophenyl groups .
Table 1: Core Structure Comparison
Compound Class Core Structure Key Features Reference
This compound Pteridinone High nitrogen content, planar
4-(4-Bromophenyl)chromenone Benzopyranone Fused benzene-pyran, planar
Pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Reduced nitrogen, tunable substituents

Substituent Effects

Comparisons include:

  • 4-Fluorophenyl derivatives (): Fluorine’s electronegativity increases polarity but reduces steric bulk compared to bromine. This affects crystal packing and intermolecular interactions (e.g., C–H···F vs. C–Br···π) .
  • Nitro and methylamino groups (): These substituents in chromenone derivatives create intramolecular hydrogen bonds (N–H···O), stabilizing specific conformations. Bromophenyl groups may instead prioritize hydrophobic interactions .
Table 2: Substituent Impact on Properties
Compound Substituent Key Interactions Reference
This compound 4-Bromophenyl Halogen bonding, hydrophobic
4-Fluorophenylpiperidines 4-Fluorophenyl C–H···F, polar interactions
Chromenone derivative Nitro, methylamino N–H···O hydrogen bonds

Crystallographic and Hydrogen-Bonding Patterns

  • This compound: Likely exhibits planar packing due to the pteridinone core, with bromine participating in halogen bonds (C–Br···N/O). Similar bromophenyl chromenones form S(6) ring motifs via N–H···O bonds, stabilizing crystal lattices .
  • Pyrido-pyrimidinones (): Their crystal packing is influenced by substituent bulk. For example, tetrahydropyridinyl groups introduce conformational flexibility, reducing crystallinity compared to rigid bromophenyl systems .

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